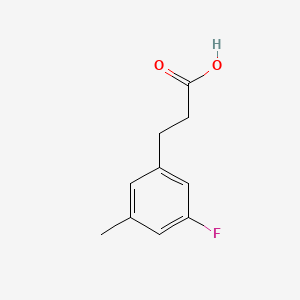

3-(3-Fluoro-5-methylphenyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluoro-5-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUXGGXOPIWHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-(3-Fluoro-5-methylphenyl)propionic Acid

Introduction

3-(3-Fluoro-5-methylphenyl)propionic acid is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylpropionic acid scaffold is a common motif in a variety of biologically active molecules. The presence of the fluorine atom and the methyl group on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an in-depth exploration of two robust and scientifically sound synthetic pathways for the preparation of this important intermediate, tailored for researchers and professionals in the field of drug development.

The synthetic strategies discussed herein are presented with a focus on the underlying chemical principles, providing not just a set of instructions, but a framework for understanding and optimizing the synthesis of this compound and its analogs.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, which form the basis of the synthetic pathways detailed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Knoevenagel Condensation and Subsequent Reduction

This classic and reliable two-step approach involves the initial formation of an α,β-unsaturated carboxylic acid via a Knoevenagel condensation, followed by the reduction of the carbon-carbon double bond to yield the desired propionic acid.

Step 1: Knoevenagel Condensation of 3-Fluoro-5-methylbenzaldehyde with Malonic Acid

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this case, the active methylene protons of malonic acid are deprotonated by a base, typically a secondary amine like piperidine, to form a resonance-stabilized enolate.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluoro-5-methylbenzaldehyde. The subsequent dehydration of the aldol-type intermediate furnishes 3-(3-fluoro-5-methylphenyl)acrylic acid.[3] The use of pyridine as a solvent is common, though other high-boiling solvents can be employed.[2]

Caption: Workflow for Pathway 1.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-methylbenzaldehyde (1.0 eq.), malonic acid (1.1 eq.), and pyridine (5-10 volumes).

-

Add a catalytic amount of piperidine (0.1 eq.) to the stirred solution.[4][5]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 3-(3-fluoro-5-methylphenyl)acrylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Reduction of 3-(3-Fluoro-5-methylphenyl)acrylic acid

The reduction of the α,β-unsaturated carboxylic acid to the corresponding saturated acid can be efficiently achieved through catalytic hydrogenation.[6] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Alternatively, transfer hydrogenation offers a convenient and often safer method, avoiding the need for a pressurized hydrogen gas setup. In this approach, a hydrogen donor, such as formic acid or ammonium formate, is used in the presence of a palladium catalyst.[7][8]

Experimental Protocol (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 3-(3-fluoro-5-methylphenyl)acrylic acid (1.0 eq.) in a suitable solvent such as ethanol.

-

Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of palladium).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization if necessary.

| Parameter | Knoevenagel Condensation | Catalytic Hydrogenation |

| Starting Materials | 3-Fluoro-5-methylbenzaldehyde, Malonic Acid | 3-(3-Fluoro-5-methylphenyl)acrylic acid |

| Catalyst | Piperidine | 5% or 10% Palladium on Carbon |

| Reagents | Pyridine | Hydrogen gas |

| Solvent | Pyridine | Ethanol, Ethyl Acetate, or Methanol |

| Temperature | Reflux | Room Temperature |

| Typical Yield | >80% | >95% |

Pathway 2: Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9] This pathway offers a more direct route to the propionic acid backbone by coupling an aryl halide with an acrylic acid ester, followed by hydrolysis.

Heck Reaction of 1-Bromo-3-fluoro-5-methylbenzene with an Acrylate Ester

In this approach, 1-bromo-3-fluoro-5-methylbenzene is coupled with an acrylate ester (e.g., ethyl acrylate or methyl acrylate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[10] The choice of ligand is crucial for the efficiency of the reaction, with tri(o-tolyl)phosphine or triphenylphosphine being common choices. The base, typically a carbonate or an amine, is required to neutralize the hydrogen halide formed during the catalytic cycle.[11] The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting cinnamate ester is then hydrolyzed to the target carboxylic acid.

Caption: Workflow for Pathway 2.

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add palladium(II) acetate (1-5 mol%) and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 2-10 mol%).

-

Add 1-bromo-3-fluoro-5-methylbenzene (1.0 eq.), the acrylate ester (1.2-1.5 eq.), and the base (e.g., potassium carbonate, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100-140 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

-

The purified ester is then hydrolyzed by heating with an aqueous solution of a base (e.g., sodium hydroxide) in a co-solvent like ethanol.

-

After hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

| Parameter | Heck Reaction | Ester Hydrolysis |

| Starting Materials | 1-Bromo-3-fluoro-5-methylbenzene, Acrylate Ester | 3-(3-Fluoro-5-methylphenyl)acrylate Ester |

| Catalyst | Palladium(II) Acetate, Phosphine Ligand | None |

| Reagents | Base (e.g., K₂CO₃, Et₃N) | Base (e.g., NaOH, KOH), Acid (e.g., HCl) |

| Solvent | DMF, NMP | Ethanol/Water |

| Temperature | 100-140 °C | Reflux |

| Typical Yield | 70-90% (for the coupling) | >90% |

Conclusion

Both the Knoevenagel condensation/reduction sequence and the Heck reaction pathway offer viable and efficient routes to this compound. The choice between these two methods will often depend on the availability and cost of the starting materials, as well as the specific equipment and expertise available in the laboratory. The Knoevenagel approach is a more traditional and often lower-cost method, while the Heck reaction provides a more convergent synthesis. Both pathways are amenable to scale-up and can be adapted for the synthesis of a diverse range of substituted phenylpropionic acids, making them valuable tools in the arsenal of the medicinal and process chemist.

References

- Benchchem. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions.

- Benchchem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.

- Sciencemadness.org. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH.

- Chemical Methodologies. (n.d.). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.

- Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.

- Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.

- Chemical Methodologies. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source.

- ResearchGate. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.

- MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.

- ResearchGate. (n.d.). Knoevenagel condensation reaction with piperidine as catalyst.

- ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.

- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation.

- Bull. Korean Chem. Soc. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.

- Benchchem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-1-propene.

- Benchchem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene.

- MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts.

- PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.

- Filo. (2025). Practice Question: Knoevenagel Condensation Write the mechanism for all t...

Sources

- 1. researchgate.net [researchgate.net]

- 2. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Practice Question: Knoevenagel Condensation Write the mechanism for all t.. [askfilo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nacatsoc.org [nacatsoc.org]

- 7. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chemmethod.com [chemmethod.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 3-(3-Fluoro-5-methylphenyl)propionic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Fluoro-5-methylphenyl)propionic Acid

Introduction: Bridging Molecular Structure and Functional Application

In the landscape of modern drug discovery and materials science, a molecule's potential is fundamentally dictated by its physicochemical properties. These intrinsic characteristics govern everything from reaction kinetics during synthesis to bioavailability and pharmacokinetics in a biological system. This compound is a substituted propionic acid derivative, a structural motif present in numerous biologically active compounds. The strategic placement of a fluorine atom and a methyl group on the phenyl ring introduces specific electronic and steric effects that can significantly modulate its properties compared to simpler analogs.

This technical guide offers a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices for property determination, provides actionable, step-by-step protocols, and synthesizes the data to offer field-proven insights into the compound's behavior and potential applications. By understanding these foundational properties, researchers can more effectively design experiments, predict interactions, and accelerate the development of novel therapeutics and materials.

Compound Identification and Chemical Structure

A precise understanding of a compound begins with its unambiguous identification. The structural features of this compound—a carboxylic acid tethered by a propyl chain to a 3-fluoro-5-methyl substituted benzene ring—are key to its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | 3-(3-fluoro-5-methylphenyl)propanoic acid | [1] |

| CAS Number | 1017779-56-4 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2][3] |

| Molecular Weight | 182.19 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)F)CCC(=O)O | [1] |

| InChI Key | SEUXGGXOPIWHGW-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's functional groups and overall architecture defines its physical properties. These values are critical for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

| Property | Value / Predicted Range | Significance in Research & Development |

| Melting Point | 64 - 66 °C | [1] |

| Boiling Point | Predicted: >290 °C (at 760 mmHg) | Indicates volatility; relevant for purification by distillation and stability at high temperatures. |

| pKa | Predicted: ~4.5 - 4.8 | Governs the state of ionization at physiological pH, impacting solubility, receptor binding, and membrane permeability. |

| logP (o/w) | Predicted: 2.0 - 2.5 | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic stability. |

| Aqueous Solubility | Predicted: Low to moderate | Directly impacts formulation strategies and bioavailability. Ionization state (governed by pKa) will heavily influence solubility. |

| Appearance | Solid | [2] |

Note: Predicted values are based on data from structurally similar compounds, such as 3-(3-methylphenyl)propionic acid (pKa ~4.68, boiling point 290°C)[4] and 3-(3-fluorophenyl)propionic acid (logP ~1.89)[5], and computational models. Experimental determination is required for definitive values.

Experimental Methodologies: A Practical Guide

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. The following section details self-validating protocols for key properties, explaining the scientific rationale behind the procedural steps.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold standard for melting point determination, superseding traditional capillary methods. It measures the difference in heat flow required to increase the temperature of a sample and a reference. The resulting thermogram provides a sharp, well-defined endotherm peak corresponding to the melting event, offering high precision and information about purity.

Protocol:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium, Tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan to enclose the sample.

-

Instrument Setup: Place the sample pan and an empty, crimped reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melt (e.g., 100°C).

-

Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The onset temperature of the endothermic peak on the resulting thermogram is reported as the melting point. The peak's sharpness can indicate the sample's purity.

Caption: Workflow for Melting Point Determination using DSC.

Determination of pKa via Potentiometric Titration

Expertise & Rationale: The pKa is the pH at which the compound is 50% ionized. For an acidic compound like a carboxylic acid, this value is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a direct and reliable method that measures pH changes upon the addition of a titrant (a strong base), allowing for the precise determination of the inflection point corresponding to the pKa.

Protocol:

-

System Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a co-solvent system if aqueous solubility is low (e.g., water:methanol 80:20).

-

Titration:

-

Immerse the calibrated pH electrode into the sample solution.

-

Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The maximum point of the first derivative curve corresponds to the equivalence point.

-

The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa.

-

Caption: Logic flow for pKa determination via potentiometric titration.

Determination of logP via Shake-Flask Method (OECD 107)

Expertise & Rationale: The partition coefficient (logP) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a cornerstone of ADME science. The shake-flask method is the traditional and most direct way to measure logP. It involves physically partitioning the compound between the two immiscible phases and then measuring its concentration in each.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. Use the appropriate phase for all dilutions and blanks.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol.

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water.

-

Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Concentration Measurement:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV. A calibration curve must be prepared for each phase.

-

-

Calculation: Calculate logP using the formula:

-

logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

-

Implications for Drug Development

The measured and predicted provide critical insights for its potential as a drug candidate.

-

Absorption & Permeability: With a predicted logP in the range of 2.0-2.5, the compound strikes a good balance between aqueous solubility and lipid membrane permeability, suggesting it could be a candidate for good oral absorption. The fluorine substitution generally increases lipophilicity, which can enhance membrane passage.

-

Solubility & Formulation: The solid form and moderate melting point are favorable for handling and solid dosage formulation. However, as a carboxylic acid, its aqueous solubility will be highly pH-dependent. At the low pH of the stomach, it will be predominantly in its neutral, less soluble form. In the higher pH of the intestine, it will ionize to its more soluble carboxylate form. This pH-dependent solubility is a critical consideration for designing oral formulations to ensure adequate dissolution and absorption.

-

Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolic oxidation (a common metabolic pathway for aromatic rings), potentially increasing the compound's metabolic stability and half-life. This is a common strategy in medicinal chemistry to improve pharmacokinetic profiles.

-

Target Binding: The pKa of ~4.6 indicates that at physiological pH (7.4), the compound will exist almost entirely as its anionic carboxylate. This negative charge can be crucial for forming ionic bonds or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in a biological target's binding pocket.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for similar acidic, aromatic compounds should be followed.

-

Hazard Classification: Likely classified as causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8] Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]

Conclusion

This compound is a compound whose physicochemical profile suggests significant potential for applications in drug discovery and development. Its moderate lipophilicity, pH-dependent solubility, and likely enhanced metabolic stability due to fluorination make it an interesting scaffold for further investigation. The experimental protocols and theoretical considerations detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and its analogs. A thorough understanding of these foundational properties is not merely an academic exercise; it is the critical first step in translating a promising molecular structure into a functional and effective application.

References

-

PubChem. (n.d.). 3,3-Difluoro-3-(3-methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]. [Used for general comparison of related structures]

- Biosynth. (2023). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved January 19, 2026, from a publicly available SDS.

-

PubChem. (n.d.). 3-(3-Methylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]. [Used for general comparison of related structures]

Sources

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 2. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-(3-METHYLPHENYL)PROPIONIC ACID CAS#: 3751-48-2 [m.chemicalbook.com]

- 5. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. cpachem.com [cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. download.basf.com [download.basf.com]

An In-depth Technical Guide to 3-(3-Fluoro-5-methylphenyl)propionic Acid (CAS: 1017779-56-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluoro-5-methylphenyl)propionic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its synthesis, characterization, and potential applications. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate the compound's properties and develop effective strategies for its use in the laboratory.

Introduction

This compound is a unique molecule that incorporates several key features relevant to drug design and discovery. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4][5] The methyl group, a lipophilic moiety, can also impact potency and selectivity. The propionic acid side chain provides a carboxylic acid functional group, a common feature in many biologically active molecules, allowing for salt formation and various chemical modifications.

Given its structural similarity to known agonists of G-protein coupled receptor 120 (GPR120), a promising target for the treatment of metabolic diseases, this compound represents a valuable building block for the synthesis of novel therapeutic agents.[6][7][8][9][10] This guide will explore its synthesis, predicted analytical characteristics, and potential as a scaffold in drug discovery.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1017779-56-4 | |

| Molecular Formula | C₁₀H₁₁FO₂ | |

| Molecular Weight | 182.19 g/mol | |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | 64-66 °C | Thermo Fisher Scientific |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. (Predicted) |

Synthesis Strategies

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, several reliable and well-established methods for the synthesis of 3-arylpropionic acids can be adapted. Two plausible synthetic routes are detailed below.

Route 1: Heck Reaction Followed by Hydrogenation

This two-step sequence is a robust method for the synthesis of 3-arylpropionic acids from aryl halides.[11][12][13][14]

Workflow Diagram:

Caption: Synthetic workflow via Heck reaction and subsequent reduction.

Step-by-Step Protocol:

Step 1: Heck Reaction - Synthesis of Methyl (E)-3-(3-fluoro-5-methylphenyl)acrylate

-

To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-fluoro-5-methylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Add anhydrous triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl (E)-3-(3-fluoro-5-methylphenyl)acrylate.

Step 2: Hydrogenation and Hydrolysis - Synthesis of this compound

-

Dissolve the methyl (E)-3-(3-fluoro-5-methylphenyl)acrylate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting methyl 3-(3-fluoro-5-methylphenyl)propanoate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the ester hydrolysis is complete (monitor by TLC).

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Route 2: Grignard Reagent Addition to a Lactone

This route offers an alternative approach utilizing a Grignard reagent formed from the corresponding aryl bromide.[15][16][17][18][19]

Workflow Diagram:

Caption: Synthetic workflow via Grignard reaction. Note the challenging final step.

Step-by-Step Protocol:

Step 1: Formation of 3-Fluoro-5-methylphenylmagnesium bromide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium.

-

Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining solution of the aryl bromide dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with γ-Butyrolactone and Work-up

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve γ-butyrolactone (0.5 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

Note on Route 2: The product of this reaction is a hydroxy acid, which would require a subsequent, non-trivial oxidative cleavage to yield the desired propionic acid. Therefore, Route 1 is the more practical and recommended approach.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy[20][21][22][23][24]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ 10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.

-

δ 6.7-7.0 (m, 3H): Aromatic protons. The fluorine and methyl substituents will influence the chemical shifts and coupling patterns of the three aromatic protons. We would expect to see complex splitting patterns (doublets of doublets, triplets of doublets).

-

δ 2.9 (t, J = 7-8 Hz, 2H): Methylene protons alpha to the phenyl ring (-CH₂-Ar).

-

δ 2.6 (t, J = 7-8 Hz, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).

-

δ 2.3 (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~179: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~163 (d, J ≈ 245 Hz): Carbon bearing the fluorine atom (C-F). The large coupling constant is characteristic of a direct C-F bond.

-

δ ~140 (d, J ≈ 8 Hz): Aromatic carbon bearing the methyl group.

-

δ ~138 (d, J ≈ 8 Hz): Aromatic carbon to which the propionic acid chain is attached.

-

δ ~125 (d, J ≈ 3 Hz): Aromatic CH.

-

δ ~115 (d, J ≈ 21 Hz): Aromatic CH ortho to the fluorine.

-

δ ~112 (d, J ≈ 21 Hz): Aromatic CH ortho to the fluorine.

-

δ ~35: Methylene carbon alpha to the carbonyl group (-CH₂-COOH).

-

δ ~30: Methylene carbon alpha to the phenyl ring (-CH₂-Ar).

-

δ ~21: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy[25][26][27][28]

Predicted Characteristic IR Absorptions (cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid, showing characteristic broadness due to hydrogen bonding.

-

3100-3000: C-H stretch of the aromatic ring.

-

2980-2850: C-H stretch of the alkyl chain and methyl group.

-

~1710 (strong): C=O stretch of the carboxylic acid carbonyl group.

-

1600-1450: C=C stretching vibrations within the aromatic ring.

-

~1250: C-O stretch of the carboxylic acid.

-

~1150: C-F stretch.

Mass Spectrometry (MS)[29][30][31][32][33]

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 182.

-

Key Fragments:

-

m/z = 137: Loss of the carboxyl group (-COOH).

-

m/z = 109: Benzylic cleavage, loss of the ethylcarboxyl group, resulting in a fluoromethylbenzyl cation.

-

m/z = 91: Tropylium ion is a common fragment for alkylbenzenes, though its formation here might be less favored due to the substituents.

-

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of metabolic diseases.

Scaffold for GPR120 Agonists

GPR120 is a G-protein coupled receptor that is activated by long-chain free fatty acids. It is expressed in adipose tissue, macrophages, and enteroendocrine cells. Activation of GPR120 has been shown to have anti-inflammatory effects and to stimulate the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[6][7][8][9][10] Consequently, GPR120 agonists are being actively pursued as potential treatments for type 2 diabetes and other metabolic disorders.

Many known synthetic GPR120 agonists share a common structural motif: a phenylpropionic acid core. The fluorine and methyl substituents on the phenyl ring of this compound can be strategically utilized to modulate the potency, selectivity, and pharmacokinetic properties of potential GPR120 agonists. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity through favorable interactions with the receptor.[1][2][3][4][5] The methyl group can provide additional lipophilicity, which may also influence receptor binding and cell permeability.

Logical Relationship Diagram:

Caption: Role of the title compound in GPR120 agonist development.

Building Block in Organic Synthesis

The carboxylic acid functionality of this compound provides a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. This allows for its incorporation into more complex molecular architectures, making it a valuable building block for the synthesis of diverse compound libraries for high-throughput screening.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.[20][21][22][23][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry, particularly for the development of GPR120 agonists for the treatment of metabolic diseases. While specific experimental data for this compound is limited, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the information presented here, researchers can confidently incorporate this promising molecule into their research and development programs.

References

-

Structure-activity relationships of GPR120 agonists based on a docking simulation. PubMed. Available at: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]

-

Fluorine: An emerging compound in medicinal chemistry. The Torch. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. J-STAGE. Available at: [Link]

-

GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. PubMed Central. Available at: [Link]

-

Structure‐activity relationships of free fatty acid receptors GPR40 and GPR120 agonists based on a docking simulation. ResearchGate. Available at: [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Available at: [Link]

-

Molecular understanding of GPR120 agonist binding using homology modeling and molecular dynamics. Cambridge Open Engage. Available at: [Link]

-

Heck Reaction—State of the Art. MDPI. Available at: [Link]

-

Safety Data Sheet. RecSupply. Available at: [Link]

-

Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. ResearchGate. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

- Process of preparing Grignard reagent. Google Patents.

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Heck coupling reaction of aryl halides with butyl acrylate. ResearchGate. Available at: [Link]

-

Phenylpropanoic acids. MassBank. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

Mass spectrum of 3-phenylpropanoic acid. ResearchGate. Available at: [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Massachusetts Amherst. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Carefully study the attached IR and ¹H NMR spectra and predict the structure. Filo. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. Available at: [Link]

-

2-Phenylpropionic acid. PubChem - NIH. Available at: [Link]

-

IR Absorption Table. Michigan State University. Available at: [Link]

-

Multicomponent Synthesis of 3‐Heteroarylpropionic Acids. Sci-Hub. Available at: [Link]

-

3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. Available at: [Link]

-

Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. ResearchGate. Available at: [Link]

-

T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][6]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. PMC - NIH. Available at: [Link]

-

Propionic acid, 3-pyrrol3-(1,2,3,4-tetrahydro-5-fluoro-2,4-dioxopyrimid-1-yl)propionylamino]-3-phenyl-, methyl ester. SpectraBase. Available at: [Link]

-

Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]

-

3-(2-Hydroxyphenyl)propionic Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Nature. Available at: [Link]

-

Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemxyne.com [chemxyne.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure-activity relationships of GPR120 agonists based on a docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science [biomolther.org]

- 8. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. recsupply.com [recsupply.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. fishersci.com [fishersci.com]

- 24. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

The Biological Activity of Fluorinated Phenylpropionic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of fluorinated phenylpropionic acid derivatives, a significant class of compounds in medicinal chemistry. We will delve into their primary mechanism of action as anti-inflammatory agents, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for in vitro and in vivo evaluation, alongside a curated summary of activity data to inform future drug discovery efforts.

Introduction: The Significance of Fluorine in Phenylpropionic Acid Derivatives

Phenylpropionic acid derivatives form the chemical backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Fluorine's high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide will focus on the biological activities of these fluorinated analogues, particularly their well-established role as anti-inflammatory and analgesic agents.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory, analgesic, and antipyretic effects of fluorinated phenylpropionic acid derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes, also known as prostaglandin H synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1]

-

COX-2: This isoform is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[1]

The therapeutic efficacy of these compounds is largely due to the inhibition of COX-2, while the common gastrointestinal side effects are often associated with the concurrent inhibition of COX-1.[1] Therefore, a key objective in the development of new NSAIDs is to achieve selectivity for COX-2 over COX-1.

Figure 1: Simplified diagram of the Cyclooxygenase (COX) signaling pathway and the inhibitory action of fluorinated phenylpropionic acid derivatives.

Structure-Activity Relationships (SAR)

The biological activity and selectivity of fluorinated phenylpropionic acid derivatives are intricately linked to their chemical structure. Understanding these relationships is critical for the rational design of more potent and safer drug candidates.

-

Position of Fluorine Substitution: The location of the fluorine atom on the phenyl ring significantly impacts both potency and COX-2 selectivity. For instance, fluorine substitution at the ortho-position of the biphenyl ring in flurbiprofen analogues has been shown to be crucial for high inhibitory activity.

-

Number of Fluorine Atoms: Increasing the number of fluorine substituents can enhance lipophilicity and metabolic stability. However, this does not always translate to increased biological activity and can sometimes lead to off-target effects. The introduction of a difluoro substitute group on the phenyl ring at the carboxyl terminal has been shown to unexpectedly increase agonist activity to GPR120, a receptor involved in metabolic diseases.

-

Chirality: Like other profens, fluorinated phenylpropionic acids possess a chiral center at the alpha-position of the propionic acid moiety. The (S)-enantiomer is typically the more active COX inhibitor.

-

Modifications of the Carboxylic Acid Group: The carboxylic acid group is essential for the COX inhibitory activity of most NSAIDs, as it interacts with a key arginine residue in the active site of the enzyme. Modifications of this group, such as esterification or amidation, can produce prodrugs with altered pharmacokinetic profiles and potentially reduced gastrointestinal side effects.

Experimental Evaluation of Biological Activity

A comprehensive assessment of the biological activity of fluorinated phenylpropionic acid derivatives requires a combination of in vitro and in vivo assays. This section provides detailed protocols for key experiments.

In Vitro Assays

Sources

Spectroscopic Characterization of 3-(3-Fluoro-5-methylphenyl)propionic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(3-Fluoro-5-methylphenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While a complete experimental dataset for this specific molecule is not publicly available, this guide offers a robust, scientifically grounded framework for its characterization, drawing upon data from analogous structures and foundational spectroscopic theory.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological processes. This guide will delve into the predicted spectroscopic signatures of this compound, providing a detailed rationale for the expected data.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include the propionic acid side chain, the substituted benzene ring, the fluorine atom, and the methyl group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propionic acid chain, and the methyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | - | 1H |

| Ar-H | 6.7 - 7.0 | Multiplet | - | 3H |

| -CH₂- (α to COOH) | 2.6 - 2.8 | Triplet | ~7-8 | 2H |

| -CH₂- (β to COOH) | 2.9 - 3.1 | Triplet | ~7-8 | 2H |

| Ar-CH₃ | 2.3 - 2.4 | Singlet | - | 3H |

Rationale for Predictions:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield.

-

Aromatic Protons (Ar-H): The fluorine and methyl substituents will influence the chemical shifts of the three aromatic protons. The fluorine atom, being electronegative, will cause downfield shifts, while the methyl group will have a slight shielding effect. The protons will likely appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

-

Methylene Protons (-CH₂-): The methylene group adjacent to the carboxylic acid (α) will be deshielded and appear as a triplet due to coupling with the adjacent methylene group. The methylene group attached to the aromatic ring (β) will also be a triplet and will be slightly more downfield due to the influence of the aromatic ring.

-

Methyl Protons (Ar-CH₃): The methyl group protons attached to the aromatic ring will appear as a singlet in the typical aromatic methyl region.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 180 |

| Ar-C (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Ar-C (C-CH₃) | 138 - 142 |

| Ar-C (C-CH₂-) | 140 - 145 |

| Ar-CH | 110 - 130 |

| -CH₂- (α to COOH) | 30 - 35 |

| -CH₂- (β to COOH) | 35 - 40 |

| Ar-CH₃ | 20 - 25 |

Rationale for Predictions:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

Aromatic Carbons (Ar-C): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The other substituted and unsubstituted aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

-

Aliphatic Carbons (-CH₂- and -CH₃): The methylene and methyl carbons will appear in the upfield region of the spectrum, with the methylene carbon closer to the electron-withdrawing carboxylic acid group appearing slightly more downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-F bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F stretch | 1000 - 1350 | Strong |

Rationale for Predictions:

-

O-H Stretch: The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.[1]

-

C=O Stretch: A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[1]

-

C-F Stretch: The C-F stretching vibration is expected to produce a strong band in the fingerprint region.[2]

-

Aromatic and Aliphatic Stretches: The C-H and C=C stretching vibrations of the aromatic ring and the aliphatic chain will appear in their expected regions.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 184.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment Ion |

| 184 | [M]⁺ (Molecular Ion) |

| 139 | [M - COOH]⁺ |

| 123 | [M - CH₂COOH]⁺ |

| 109 | [C₇H₆F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, less likely) |

Rationale for Predictions:

The primary fragmentation pathways are expected to involve the loss of the carboxylic acid group and cleavage of the propionic acid side chain. The presence of the fluorine atom will influence the stability and formation of certain fragment ions.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the spectrum to show transmittance or absorbance as a function of wavenumber.

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-250).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic data, researchers can more effectively identify and characterize this compound in their studies. The provided protocols offer a starting point for the experimental acquisition of this data. It is important to note that the predicted values may vary slightly from experimental results due to solvent effects, concentration, and other experimental conditions.

References

- Google Search. (2026). Time in Mittelfranken, DE.

- Radboud Repository. (2024).

- CymitQuimica. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID.

- ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA....

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH.

- Thermo Fisher Scientific. This compound, 97%.

- Sigma-Aldrich. 3-(3-Methylphenyl)propionic acid | 3751-48-2.

- ECMDB. 3-(3-Hydroxyphenyl)propanoic acid (ECMDB00375) (M2MDB000133).

- Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH.

- ScienceDirect.

- National Institute of Standards and Technology. Propanoic acid - the NIST WebBook.

- National Institute of Standards and Technology. 3-(3-Hydroxyphenyl)propionic acid - the NIST WebBook.

- SpectraBase. Propanoic acid, pentafluoro-, 4-[2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]ethyl]phenyl ester - Optional[Vapor Phase IR] - Spectrum.

- National Institute of Standards and Technology. Propanoic acid, 2-methyl-, 3-phenylpropyl ester - the NIST WebBook.

- ChemicalBook. Propionic acid(79-09-4) 1H NMR spectrum.

Sources

- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

A Prospective Crystallographic Analysis of 3-(3-Fluoro-5-methylphenyl)propionic acid: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, a profound understanding of the three-dimensional structure of an active pharmaceutical ingredient (API) is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, which in turn influence the efficacy and safety of a drug product. This technical guide provides a comprehensive, prospective analysis of the crystal structure of 3-(3-Fluoro-5-methylphenyl)propionic acid, a compound of interest in medicinal chemistry. While a definitive crystal structure has not been publicly reported, this document outlines the systematic approach to its determination and prediction of its key structural features based on established crystallographic principles and analysis of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to navigate the process of crystal structure elucidation and to underscore the significance of this analysis in the drug development pipeline.

Part 1: Synthesis and Characterization

The journey to elucidating a crystal structure begins with the synthesis and purification of the target compound. A plausible synthetic route to this compound is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Following synthesis, rigorous purification, typically by recrystallization or chromatography, is essential to obtain a sample of high purity suitable for single crystal growth. The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

Spectroscopic Characterization Protocol

A multi-technique approach ensures unambiguous identification of the target molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the precise molecular weight, confirming the elemental composition.

Part 2: The Art and Science of Single Crystal Growth

The crux of crystal structure analysis lies in the ability to grow a high-quality single crystal. This often proves to be the most challenging and empirical step in the process. For a small organic molecule like this compound, several crystallization techniques can be employed.[1][2][3] The choice of solvent is a critical parameter that can significantly influence crystal growth and morphology.[3]

Crystallization Methodologies

| Technique | Description | Suitability |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[3] | A straightforward and widely used method for compounds soluble in volatile organic solvents. |

| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the solution induces crystallization.[1][3] | Excellent for growing high-quality crystals from milligram quantities of material.[3] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface where the two solvents mix. | Effective for compounds that are sensitive to temperature changes. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization. | A common technique for compounds with a significant temperature-dependent solubility profile. |

The selection of an appropriate solvent or solvent system is crucial and often requires screening a range of solvents with varying polarities.

Part 3: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6]

Experimental Workflow for SCXRD

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Data Processing and Structure Refinement

The collected diffraction data are processed to yield a set of reflection intensities. The crucial "phase problem" is then solved using direct methods or Patterson techniques to generate an initial electron density map and a preliminary structural model. This model is then refined using least-squares methods, typically with software packages such as SHELXL[7][8][9] integrated within platforms like OLEX2.[10][11][12][13] This iterative process minimizes the difference between the observed and calculated structure factors until a final, accurate crystal structure is obtained.

Part 4: Predicted Crystal Structure and Intermolecular Interactions of this compound

Based on the crystal structures of analogous 3-phenylpropionic acid derivatives, such as 3,5-bistrifluoromethylhydrocinnamic acid and 3-(2,5-dimethoxyphenyl)propionic acid, we can predict the likely structural features of this compound.[14][15] Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups.[14]

Predicted Crystallographic Data

| Parameter | Predicted Value/Range | Justification |

| Crystal System | Monoclinic or Triclinic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for racemic compounds and molecules forming centrosymmetric dimers. |

| Z (Molecules per unit cell) | 2 or 4 | Consistent with common packing arrangements. |

| Key Intermolecular Interaction | O-H···O Hydrogen Bond | Characteristic of carboxylic acid dimers. |

Visualization of the Predicted Dimer

Caption: Predicted hydrogen-bonded dimer of this compound.

Beyond the primary hydrogen bonding, weaker intermolecular interactions, such as C-H···O and C-H···F contacts, as well as π-π stacking interactions between the phenyl rings, will likely contribute to the overall crystal packing. A search of the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, for related compounds can provide further insights into potential packing motifs.[16][17]

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in its development as a potential pharmaceutical agent. This technical guide has outlined a systematic and scientifically rigorous approach to achieving this goal, from synthesis and crystallization to the final structural analysis. By leveraging established methodologies and predictive insights from analogous structures, researchers can efficiently navigate the challenges of crystal structure elucidation. The resulting atomic-level understanding of the solid-state structure will provide an invaluable foundation for formulation development, patent protection, and regulatory submissions, ultimately accelerating the journey from molecule to medicine.

References

-

Olex2 | OlexSys. (n.d.). Retrieved January 19, 2026, from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 19, 2026, from [Link]

-

Cambridge Structural Database. (2023, October 27). In Wikipedia. [Link]

-

Olex2. (2023, March 2). In Wikipedia. [Link]

-

Cambridge Structural Database (CSD) - Physical Sciences Data science Service. (n.d.). Retrieved January 19, 2026, from [Link]

-

Olex2 download | SourceForge.net. (n.d.). Retrieved January 19, 2026, from [Link]

-

Olex2 | Ithaca College. (n.d.). Retrieved January 19, 2026, from [Link]

-

Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. (n.d.). Retrieved January 19, 2026, from [Link]

- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

-

Cambridge Structural Database - MIT Information Systems & Technology. (n.d.). Retrieved January 19, 2026, from [Link]

-

Olex2-1.2 Download. (2025, December 3). Retrieved January 19, 2026, from [Link]

-

Crystallization of small molecules. (n.d.). Retrieved January 19, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved January 19, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

-

X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved January 19, 2026, from [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

-

Cambridge Structural Database. (2025, February 24). re3data.org. Retrieved January 19, 2026, from [Link]

-

Chemical crystallization | SPT Labtech. (n.d.). Retrieved January 19, 2026, from [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), a23–a29. [Link]

-

Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 19, 2026, from [Link]

- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved January 19, 2026, from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2469–2486. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved January 19, 2026, from [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved January 19, 2026, from [Link]

-

Hoser, A. A., & Woźniak, K. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Molecules, 29(7), 1629. [Link]

-

de Haas, T. G., Berden, G., Oomens, J., & Martens, J. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A, 128(16), 3465–3474. [Link]

- Shang, J., Li, Y., & Liu, Y. (2015). Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate.

-

Golen, J. A., & Rheingold, A. L. (2013). Crystallographic and spectroscopic characterization of racemic Mosher's Acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1808–o1809. [Link]

-

Meyer, G. (2013). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o365. [Link]

-

Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

- Kong, X.-Y., Li, Y.-F., & Wang, Y.-X. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135–137.

-

Das, S., Golen, J. A., & Rheingold, A. L. (2012). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3375. [Link]

-

Beier, P., & Pastyříková, T. (2021). Synthesis and[16][16]-sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues. Organic & Biomolecular Chemistry, 19(22), 4945–4953.

-

Filatov, A. A., Shchepakin, E. A., & Shchepakin, D. A. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(13), 5088. [Link]

-

Golen, J. A., & Rheingold, A. L. (2014). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o1283. [Link]

-

3,3,3-Trifluoropropionic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

3-(3-Methylphenyl)propionic acid. (n.d.). Oakwood Chemical. Retrieved January 19, 2026, from [Link]

Sources

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. fiveable.me [fiveable.me]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 10. Olex2 | OlexSys [olexsys.org]

- 11. Olex2 - Wikipedia [en.wikipedia.org]

- 12. sourceforge.net [sourceforge.net]

- 13. Olex2 | Ithaca College [ithaca.edu]

- 14. mdpi.com [mdpi.com]

- 15. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 17. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3-(3-Fluoro-5-methylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluoro-5-methylphenyl)propionic acid is a synthetic molecule belonging to the diverse class of phenylpropionic acid derivatives. This class of compounds has yielded numerous therapeutic agents with a broad range of biological activities. The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring is anticipated to modulate the compound's physicochemical properties, including metabolic stability and target-binding affinity, thereby offering a unique pharmacological profile. This guide provides an in-depth exploration of the most promising therapeutic targets for this compound, grounded in the established activities of structurally related molecules. We will delve into the scientific rationale for each potential target, propose robust experimental workflows for validation, and present detailed protocols for key assays.

Introduction: The Phenylpropionic Acid Scaffold and the Influence of Fluorination

The phenylpropionic acid motif is a privileged scaffold in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The biological activities of these derivatives are extensive, encompassing anti-inflammatory, analgesic, antipyretic, and more recently, metabolic and cardiovascular effects.[1][2][3][4][5] The mechanism of action for traditional NSAIDs is primarily the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][6]